![molecular formula C14H19BO4 B14156937 (4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid CAS No. 254893-00-0](/img/structure/B14156937.png)
(4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid: is a boronic acid derivative known for its unique structural features and potential applications in various fields of science and industry. This compound contains a spirocyclic moiety, which contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic intermediate followed by its functionalization with a boronic acid group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反应分析
Types of Reactions: (4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of catalysts such as palladium or nickel complexes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction can produce boranes.
科学研究应用
Chemistry: In chemistry, (4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Biology: The compound has potential applications in biological research, particularly in the development of boron-containing drugs. Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them useful in drug discovery and development.
Medicine: In medicine, boronic acid derivatives are explored for their therapeutic potential. They can act as enzyme inhibitors, particularly protease inhibitors, which are important in the treatment of diseases such as cancer and viral infections.
Industry: Industrially, this compound can be used in the production of advanced materials, including polymers and nanomaterials. Its unique structure allows for the creation of materials with specific properties and functions.
作用机制
The mechanism of action of (4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes or modify biological pathways. The spirocyclic structure may also contribute to its binding affinity and specificity.
相似化合物的比较
Phenylboronic acid: A simpler boronic acid derivative without the spirocyclic structure.
4-(Diphenylamino)phenylboronic acid pinacol ester: Another boronic acid ester used in organic synthesis.
Uniqueness: The uniqueness of (4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid lies in its spirocyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
属性
CAS 编号 |
254893-00-0 |
|---|---|
分子式 |
C14H19BO4 |
分子量 |
262.11 g/mol |
IUPAC 名称 |
[4-[2-(5,8-dioxaspiro[3.4]octan-2-yl)ethyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H19BO4/c16-15(17)13-5-3-11(4-6-13)1-2-12-9-14(10-12)18-7-8-19-14/h3-6,12,16-17H,1-2,7-10H2 |
InChI 键 |
PTAJYDMVMGUONA-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)CCC2CC3(C2)OCCO3)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



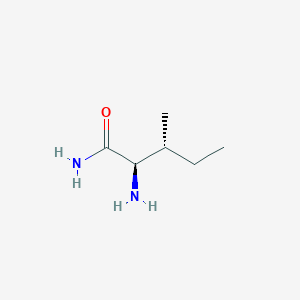
![2-[[6-Amino-2-(3,4-dimethylanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14156870.png)
![(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-phenylprop-2-enamide](/img/structure/B14156876.png)
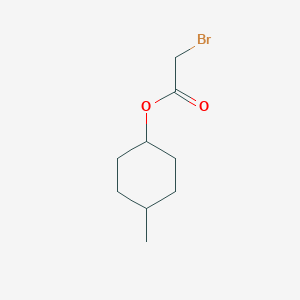
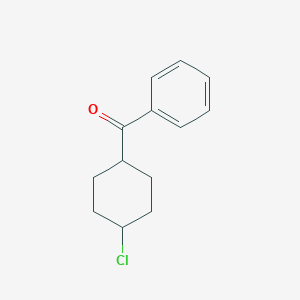
![2-methyl-3-(3-methylphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14156885.png)
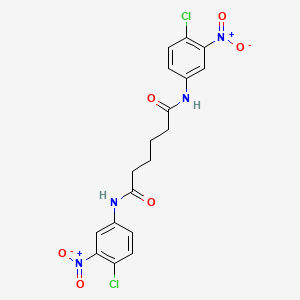
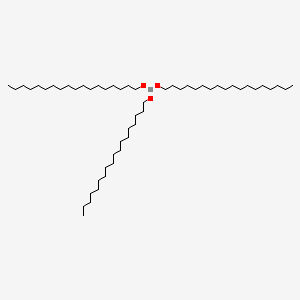
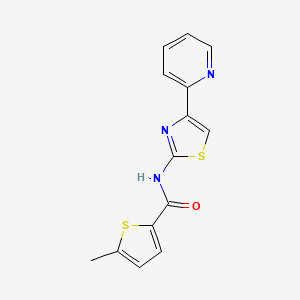
![[2-(3,4-Difluoroanilino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14156916.png)
![N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B14156924.png)

![Silane, trimethyl[(4-methylphenyl)methyl]-](/img/structure/B14156950.png)
